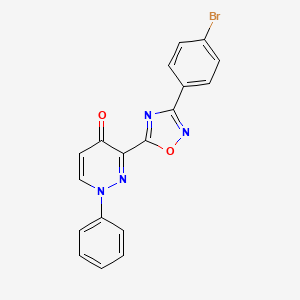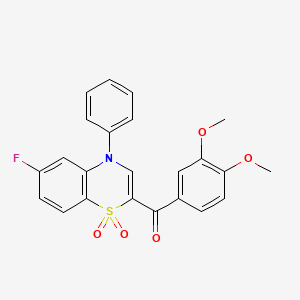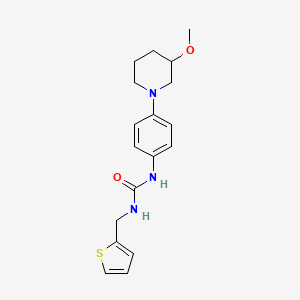![molecular formula C11H21NO2 B2978295 Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate CAS No. 2248184-15-6](/img/structure/B2978295.png)
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidine, which is a cyclic amine that is commonly used in the synthesis of various pharmaceuticals. This compound is synthesized through a multi-step process that involves the use of several reagents and catalysts. In
Scientific Research Applications
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has shown potential therapeutic applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is not fully understood. However, studies have suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce the activity of enzymes such as COX-2 and LOX, which are involved in the production of these inflammatory mediators. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to modulate the GABAergic system. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, studies could investigate the potential use of this compound in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Synthesis Methods
The synthesis of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate involves a multi-step process that begins with the reaction of tert-butyl acrylate with pyrrolidine in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate product, tert-butyl 3-(pyrrolidin-2-yl)acrylate. The intermediate product is then treated with a reducing agent such as lithium aluminum hydride to yield this compound. This synthesis method has been optimized to produce high yields of the compound with minimal side reactions.
properties
IUPAC Name |
tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKCASZXINPQW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)
![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)



![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide](/img/structure/B2978229.png)
![4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2978230.png)
![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)
![1-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2978233.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)
![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)